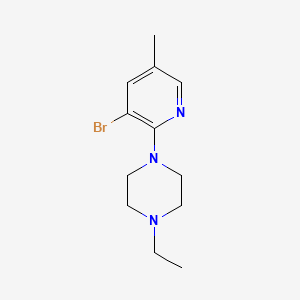

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Vue d'ensemble

Description

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a chemical compound with the molecular formula C10H14BrN3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of a bromine atom and a methyl group on the pyridine ring, along with an ethyl group on the piperazine ring, makes this compound unique and potentially useful in various scientific applications.

Méthodes De Préparation

The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

N-alkylation: The reaction of the brominated pyridine with 4-ethylpiperazine under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine may exhibit antidepressant and anxiolytic effects. The piperazine scaffold is known for its role in various psychoactive drugs, making this compound a candidate for further investigation in treating mood disorders.

Neuropharmacology

Studies have shown that derivatives of piperazine can interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in neuropharmacology, particularly for developing new treatments for psychiatric conditions.

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of other organic compounds. Its structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions. This feature makes it valuable in the preparation of more complex molecules used in pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The compound can be utilized to synthesize novel derivatives that may possess enhanced biological activities or improved pharmacokinetic properties. Researchers can modify the piperazine or pyridine components to explore a range of functionalized products.

Case Study: Antidepressant Activity

A study conducted on piperazine derivatives demonstrated that modifications on the pyridine ring significantly influenced binding affinity to serotonin receptors. The introduction of bromine at the 3-position, as seen in this compound, was associated with increased receptor activity, suggesting a potential pathway for developing new antidepressants .

Case Study: Synthesis Pathways

Research published in synthetic organic chemistry journals outlines various synthetic pathways utilizing this compound as a starting material. These studies highlight its versatility as an intermediate and the efficiency of its synthesis routes, which are crucial for scaling up production for pharmaceutical applications .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Investigated for antidepressant and anxiolytic properties | Development of new psychiatric medications |

| Organic Synthesis | Serves as an intermediate for synthesizing complex organic compounds | Enhances efficiency in drug development |

| Neuropharmacology | Interaction with neurotransmitter systems | Potential new treatments for mental health |

Mécanisme D'action

The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparaison Avec Des Composés Similaires

Similar compounds to 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine include other piperazine derivatives with different substituents on the pyridine ring. These compounds may have varying degrees of biological activity and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for a wide range of chemical reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers alike.

Activité Biologique

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in research, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a brominated pyridine moiety, which is crucial for its biological activity. The presence of the bromine atom enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate the activity of these targets through:

- Receptor Binding : The compound may bind to specific receptors, altering their conformation and function.

- Enzyme Interaction : It can inhibit or activate enzymes involved in critical biological pathways.

Antiviral Activity

Recent studies indicate that compounds structurally similar to this compound exhibit antiviral properties, particularly against HIV. For instance, derivatives have shown EC50 values as low as 3.5 nM against HIV strains, suggesting potential applications in antiviral drug development .

Anticancer Activity

The compound has been evaluated for anticancer properties, particularly in breast cancer models. In vitro studies demonstrated significant inhibition of cell proliferation in MDA-MB-231 triple-negative breast cancer cells with IC50 values ranging from 0.87 to 12.91 μM . This indicates a promising therapeutic window for selective targeting of cancer cells while sparing normal cells.

Table 1: Biological Activity Summary

| Biological Activity | Target | EC50/IC50 Values | Reference |

|---|---|---|---|

| Antiviral | HIV | EC50 = 3.5 nM | |

| Anticancer | MDA-MB-231 Cells | IC50 = 0.87 - 12.91 μM | |

| Enzyme Interaction | Various Enzymes | Not specified |

Case Study 1: Antiviral Efficacy

In a controlled study, derivatives of the compound were tested against multiple strains of HIV. The results indicated a strong antiviral effect with minimal cytotoxicity, highlighting the potential for further development as an antiviral agent .

Case Study 2: Anticancer Potential

A study involving MDA-MB-231 cells demonstrated that treatment with the compound led to significant apoptosis and reduced cell viability compared to control groups. The mechanism was linked to the induction of caspase pathways, which are critical for programmed cell death .

Propriétés

IUPAC Name |

1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3/c1-3-15-4-6-16(7-5-15)12-11(13)8-10(2)9-14-12/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXHWKLZSIIZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=N2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675393 | |

| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-39-5 | |

| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.